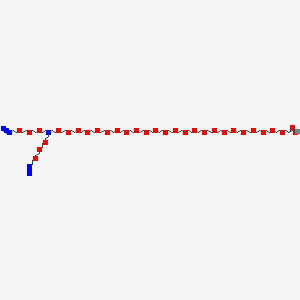
N-(acid-PEG24)-N-bis(PEG3-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(acid-PEG24)-N-bis(PEG3-azide) is a heterobifunctional polyethylene glycol (PEG) derivative. This compound contains a long PEG chain with a terminal carboxylic acid group and two shorter PEG chains each terminating in an azide group. The hydrophilic PEG spacers increase solubility in aqueous media, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form high-purity amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the desired functional groups. This involves the use of dibenzyl-protected amine functional initiators.
Formation of N-hydroxy Succinimidyl-PEG-Azide: The heterobifunctional PEG derivative is then synthesized by converting the amino group to an azide group using N-hydroxy succinimidyl chemistry.
Industrial Production Methods
Industrial production of N-(acid-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Functionalization: The PEG chains are functionalized with azide and carboxylic acid groups using efficient and scalable chemical reactions.
Chemical Reactions Analysis
Types of Reactions
N-(acid-PEG24)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkynes in the presence of copper catalysts to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acid groups with primary amines.
Scientific Research Applications
N-(acid-PEG24)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(acid-PEG24)-N-bis(PEG3-azide) involves its ability to form stable linkages with other molecules:
Comparison with Similar Compounds
N-(acid-PEG24)-N-bis(PEG3-azide) is unique due to its combination of azide and carboxylic acid functionalities. Similar compounds include:
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation applications.
Azido-PEG24-acid: Contains a long PEG chain with an azide group, used in click chemistry.
4-Arm PEG-Azide: A multi-armed PEG derivative with azide groups at each terminal, used in PEGylation via click chemistry.
N-(acid-PEG24)-N-bis(PEG3-azide) stands out due to its dual functionality, allowing for versatile applications in various fields.
Properties
Molecular Formula |
C67H133N7O32 |
|---|---|
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
InChI Key |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















